![molecular formula C20H32O3 B198269 ent-16S,17-Dihydroxykauran-3-one CAS No. 135683-73-7](/img/structure/B198269.png)
ent-16S,17-Dihydroxykauran-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ent-16S,17-Dihydroxykauran-3-one can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes often involve the use of reagents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include gradient elution with methanol-water mixtures, a flow rate of 1.0 ml/min, and a column temperature of 25°C .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources such as Euphorbia ebracteolata . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ent-16S,17-Dihydroxykauran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and applications .
Scientific Research Applications
Ent-16S,17-Dihydroxykauran-3-one has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a synthetic precursor for other compounds . In biology and medicine, it has shown potential as a cytotoxic agent against cancer cells . Additionally, it has environmental applications, such as being used in studies related to plant defense mechanisms.
Mechanism of Action
The mechanism of action of ent-16S,17-Dihydroxykauran-3-one involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells . The compound’s molecular targets include various enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Ent-16S,17-Dihydroxykauran-3-one is unique compared to other similar diterpenoid compounds due to its specific structure and biological activities. Similar compounds include ent-16 beta, 17-dihydroxykauran-19-oic acid and ent-kaur-16-en-19-oic acid . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Biological Activity
Ent-16S,17-Dihydroxykauran-3-one is a diterpenoid compound derived from the kaurane family, characterized by its unique tetracyclic structure with hydroxyl groups at the 16 and 17 positions. This compound has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound significantly contributes to its biological activity. The presence of hydroxyl groups enhances its interaction with biological targets, making it a potential candidate for therapeutic applications.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ent-kaurene | Base structure without hydroxyl groups | Precursor for various derivatives |
16α-Hydroxy-ent-kaurane | Hydroxyl group at position 16 | Antimicrobial properties |
17-Hydroxy-ent-kaurane | Hydroxyl group at position 17 | Anti-inflammatory effects |
This compound | Hydroxyl groups at positions 16 and 17 | Antiviral, anticancer, antimicrobial effects |
Antiviral Activity
This compound has demonstrated significant antiviral properties. In vitro studies indicate its effectiveness against HIV replication, suggesting potential use in antiviral therapies. The mechanism involves inhibiting viral entry and replication processes within host cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Breast Cancer : A study published in Natural Product Research investigated the inhibitory effects of this compound on the migration of MDA-MB-231 breast cancer cells. The results indicated that this compound could significantly reduce cell migration and invasion, suggesting its role as a potential therapeutic agent against breast cancer.
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through various pathways, including caspase activation and modulation of cell cycle proteins. Specifically, treatment with this compound leads to cytochrome C release and upregulation of pro-apoptotic factors .
Antimicrobial Activity
This compound exhibits notable antimicrobial activity:
- Fungal Inhibition : It has shown significant antifungal activity against Candida glabrata and Candida dubliniensis, with minimum inhibitory concentration (MIC) values around 62.5 µg/mL. This suggests its potential application in treating fungal infections .
- Bacterial Inhibition : The compound also demonstrates antibacterial properties against Staphylococcus aureus, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
- Study on Anticancer Effects : A comprehensive investigation revealed that this compound induces apoptosis in various cancer cell lines through caspase-dependent pathways. The study utilized TUNEL assays and Western blot analysis to confirm apoptosis induction in prostate cancer LNCaP cells .
- Anti-inflammatory Potential : Research indicates that this compound can inhibit pro-inflammatory cytokines in vitro. It effectively reduces IL-6 production in RAW264.7 macrophage cells, highlighting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDUJZZNNBJFAB-XYYNDNLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929108 | |
Record name | 16,17-Dihydroxykauran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135683-73-7 | |
Record name | Kauran-3-one, 16,17-dihydroxy-, (16alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135683737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16,17-Dihydroxykauran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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